2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione (Teoc-OSu) is a silicon-based reagent that can be prepared from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide.

Brand Name: Vulcanchem
CAS No.: 78269-85-9
VCID: VC2439179
InChI: InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3
SMILES: C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O
Molecular Formula: C10H17NO5Si
Molecular Weight: 259.33 g/mol

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

CAS No.: 78269-85-9

Cat. No.: VC2439179

Molecular Formula: C10H17NO5Si

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate - 78269-85-9

Specification

CAS No. 78269-85-9
Molecular Formula C10H17NO5Si
Molecular Weight 259.33 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate
Standard InChI InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3
Standard InChI Key FLDNDAMSCINJDX-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O
Canonical SMILES C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Properties

Structural Features

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate features a trimethylsilylethyl group connected to a carbonate linkage with a N-hydroxysuccinimide unit. This structure facilitates its role as an efficient reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto amines and other nucleophiles .

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that determine its handling, storage, and application in synthesis:

PropertyValue
CAS Number78269-85-9
Molecular FormulaC₁₀H₁₇NO₅Si
Molecular Weight259.33 g/mol
Physical StateWhite to almost white powder or crystals
Melting Point83-88°C
Boiling Point308.6 ± 44.0°C (Predicted)
Density1.17 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in methanol
Flash Point140.4°C
Refractive Index1.479
Storage Condition2-8°C

This compound displays notable stability under most neutral and basic conditions but reacts slowly with moisture . Its chemical behavior is primarily determined by the N-hydroxysuccinimide leaving group and the silicon-containing moiety, which enables selective deprotection strategies .

Synthesis Methods

General Synthetic Approaches

Several routes have been developed for synthesizing 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate. The most common approach involves the reaction of 2-(trimethylsilyl)ethanol with activated carbonylating agents .

Specific Synthetic Routes

A detailed synthetic procedure involves the reaction of trimethylsilylethanol with carbonylating agents such as N,N'-disuccinimidyl carbonate in the presence of appropriate bases:

  • Reaction of 2-(trimethylsilyl)ethanol with N,N'-disuccinimidyl carbonate in tetrahydrofuran (THF)

  • Reaction of 2-(trimethylsilyl)ethanol with carbonylating agents like phosgene derivatives followed by reaction with N-hydroxysuccinimide

Representative Reaction Conditions

The following table summarizes key reaction conditions reported for the synthesis of this compound and its application in protection reactions:

ReagentsSolventTemperatureTimeYieldReference
Trimethylsilylethanol, N,N'-disuccinimidyl carbonateTHF25°C5 hoursVaries
Compound with amine, triethylamineWater/1,4-dioxane20°C71 hoursNot specified
Compound with amine, sodium hydrogen carbonateWater/acetone25°COvernight72%
Compound with amino compound, sodium carbonateTHF/water25°C5 hoursVaries

Applications in Organic Chemistry

As a Protecting Group Reagent

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate serves as the primary reagent for introducing the Teoc protecting group onto amines . The Teoc group has gained prominence in organic synthesis due to its:

  • Stability under acidic conditions where other protecting groups (such as Boc) are cleaved

  • Orthogonality to other common protecting groups

  • Selective deprotection using fluoride sources without affecting other functional groups

Applications in Peptide Chemistry

In peptide synthesis, this compound enables selective protection of amino groups:

  • Protection of N-terminal and side-chain amino groups in orthogonal protection strategies

  • Compatible with both solid-phase and solution-phase peptide synthesis

  • Provides orthogonality to other commonly used protecting groups like Fmoc, Boc, and Cbz

Applications in Complex Molecule Synthesis

The compound has been utilized in the synthesis of various complex molecules:

  • Preparation of bioactive compounds and natural products

  • Radioiodination of monoclonal antibodies using derivatives of this reagent

  • Protection of amines in multi-step synthesis of pharmaceutically relevant compounds

Reaction Mechanisms

Protection Mechanism

The protection mechanism involves nucleophilic attack of an amine (or other nucleophile) on the carbonyl carbon of the carbonate group, displacing the N-hydroxysuccinimide leaving group. This results in the formation of a carbamate (or carbonate) linkage incorporating the 2-(trimethylsilyl)ethyl moiety .

Deprotection Mechanism

The deprotection mechanism is particularly noteworthy and involves:

  • Attack of fluoride ion on silicon, forming a pentacoordinate silicon intermediate

  • β-elimination resulting in the formation of ethylene

  • Spontaneous decarboxylation to release the free amine

This fluoride-mediated deprotection is highly selective and occurs under mild conditions, making it compatible with various functional groups .

Kinetics and Stability Studies

Stability Profile

Research on the stability of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate has revealed:

  • Good stability under anhydrous conditions at low temperatures (2-8°C)

  • Slow reactivity with moisture (classified as hydrolytic sensitivity level 7)

  • Stability in typical organic solvents used in synthesis

Deprotection Kinetics

Studies on the kinetics of Teoc group removal have provided valuable insights:

  • Deprotection rates vary significantly with the fluoride source used (TBAF, TEAF, HF)

  • Room temperature deprotection can take minutes to hours depending on conditions

  • Some Teoc-protected compounds show slight instability at room temperature even before fluoride addition

Quantitative kinetic data indicates that while the Teoc group is more stable than some other silyl-containing protecting groups, its removal can be achieved relatively quickly under optimal conditions .

Hazard TypeClassification
GHS PictogramWarning
Hazard StatementsH315, H319, H335 (Irritating to eyes, respiratory system, and skin)
Precautionary StatementsP261, P305+P351+P338
WGK Germany3 (Severe hazard to waters)

Appropriate protective equipment, including gloves and eye protection, should be worn when handling this material .

Comparison with Related Compounds

Comparison with Other Silyl-Containing Protecting Groups

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate can be compared with similar protecting group reagents:

Protecting GroupAdvantagesLimitations
Teoc (from Teoc-OSu)Orthogonal to acid-labile groups, selective fluoride deprotectionSlower deprotection than some alternatives
PSOC ((2-phenyl-2-trimethylsilyl)ethoxycarbonyl)Faster fluoride-mediated removalMore complex synthesis
TPSEOC (2-(triphenylsilyl)ethoxycarbonyl)Rapid deprotection under mild conditionsHigher molecular weight, potentially lower solubility
BocSimple reagents, acid deprotectionNot orthogonal to acid-sensitive groups
FmocBase deprotection, good for solid-phase synthesisNot compatible with strong nucleophiles

The choice between these reagents depends on the specific requirements of the synthetic strategy, particularly regarding orthogonality with other protecting groups .

Variants and Derivatives

Several derivatives have been developed to enhance specific properties:

  • Teoc-NT (using a nitrotriazole leaving group) - The nitrotriazole byproduct is insoluble and removable by simple filtration

  • Various structurally modified versions with different silyl groups to tune the deprotection kinetics

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